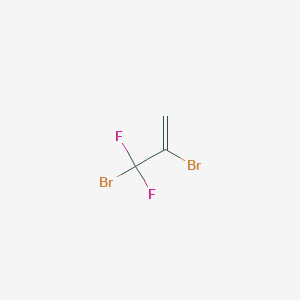

2,3-Dibromo-3,3-difluoroprop-1-ene

Descripción general

Descripción

“2,3-Dibromo-3,3-difluoroprop-1-ene” is a chemical compound with the molecular formula C3H2Br2F2 . It is used in research and development .

Molecular Structure Analysis

The molecular structure of “2,3-Dibromo-3,3-difluoroprop-1-ene” can be analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods can be used to optimize the molecular structures and compute the Molecular Electrostatic Potential (MEP). The time-dependent DFT approach can be used to simulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to achieve the frontier orbital gap .Physical And Chemical Properties Analysis

“2,3-Dibromo-3,3-difluoroprop-1-ene” has a molecular weight of 235.8527864 . A related compound, “3-Bromo-3,3-difluoropropene”, has a density of 1.54 g/mL .Aplicaciones Científicas De Investigación

Copper-Mediated Homocoupling of Vinyl Dibromides

Research demonstrates the utility of 1,1-Dibromoalk-1-enes, including 2,3-Dibromo-3,3-difluoroprop-1-ene, in copper-mediated homocoupling reactions. These processes yield symmetrical 1,3-diynes through dimerization, showcasing the compound's reactivity and applicability in synthesizing complex organic structures with potential applications in materials science and pharmaceutical chemistry (Coste, Couty, & Evano, 2010).

Preparation and Applications of Tetrafluoroethylenated Zinc Reagent

Another study explores the preparation of novel multi-functionalized fluorine-containing organometallics from precursors like 2,4-dibromo-3,3,4,4-tetrafluorobut-1-ene, derived from the targeted compound. These organometallic reagents participate in cross-coupling reactions to produce CF2CF2-containing organic molecules, indicating the compound's role in facilitating the synthesis of fluorinated organic compounds, which are highly valuable in medicinal chemistry and agrochemicals (Kajimoto, Yamada, & Konno, 2021).

Selective Difluoromethylation and Monofluoromethylation Reactions

Fluorine's introduction into organic molecules, akin to the manipulation of compounds like 2,3-Dibromo-3,3-difluoroprop-1-ene, has significant implications in life and materials sciences. The selective difluoromethylation and monofluoromethylation methods highlighted in research emphasize the strategic incorporation of fluorine atoms to enhance the properties of pharmaceuticals and agrochemicals, underlining the broader application of such compounds in synthesizing fluorinated derivatives (Hu, Zhang, & Wang, 2009).

Vapor-Liquid Equilibria Studies

The study of vapor–liquid equilibria for systems involving 2,3,3,3-tetrafluoroprop-1-ene sheds light on the compound's thermodynamic behaviors, crucial for designing and optimizing industrial processes such as refrigeration cycles, where environmentally benign refrigerants are sought. These insights contribute to the development of more efficient and sustainable chemical processes (Hu, Chen, & Chen, 2014).

Enantioselective Synthesis and Catalysis

The catalytic, enantioselective synthesis of 1,2-difluorides from compounds such as 2,3-Dibromo-3,3-difluoroprop-1-ene exemplifies the critical role of these substances in advancing synthetic methodology. This approach enables the production of compounds with specific stereochemistry, a key consideration in the development of active pharmaceutical ingredients and other biologically active molecules (Haj, Banik, & Jacobsen, 2019).

Safety And Hazards

When handling “2,3-Dibromo-3,3-difluoroprop-1-ene”, it is advised to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

2,3-dibromo-3,3-difluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2F2/c1-2(4)3(5,6)7/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWOGOZVYKBOSPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371582 | |

| Record name | 2,3-dibromo-3,3-difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-3,3-difluoroprop-1-ene | |

CAS RN |

677-35-0 | |

| Record name | 2,3-dibromo-3,3-difluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B1607738.png)

![2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1607739.png)

![Diethyl[3,3-diethoxy-1-(phenylmethyl)propyl]phosphonate](/img/structure/B1607741.png)

![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)

![3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B1607755.png)